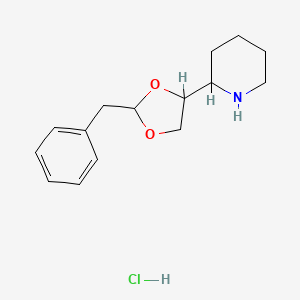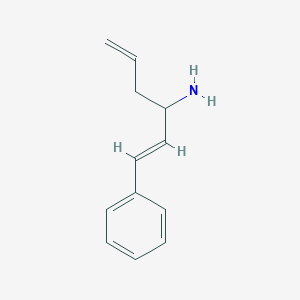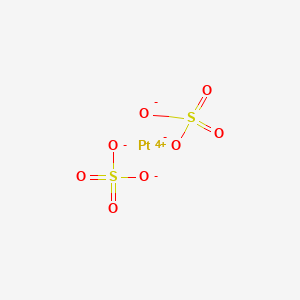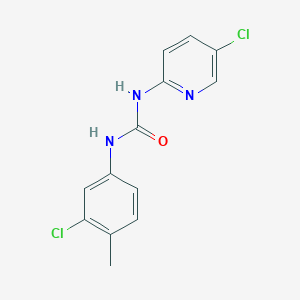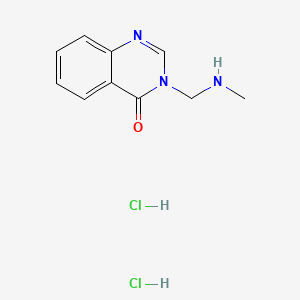
4(3H)-Quinazolinone, 3-((methylamino)methyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-((methylamino)methyl)-, dihydrochloride is a chemical compound that belongs to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-((methylamino)methyl)-, dihydrochloride typically involves the reaction of 2-aminobenzamide with formaldehyde and methylamine. The reaction proceeds through a cyclization process to form the quinazolinone core. The dihydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 3-((methylamino)methyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can have different biological and chemical properties.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 3-((methylamino)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-((methylamino)methyl)-, dihydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone: The parent compound with a similar core structure.
Dihydroquinazolinone: A reduced form of quinazolinone.
Methylquinazolinone: A methylated derivative of quinazolinone.
Uniqueness
4(3H)-Quinazolinone, 3-((methylamino)methyl)-, dihydrochloride is unique due to the presence of the methylamino group, which can enhance its biological activity and chemical reactivity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
75159-38-5 |
|---|---|
Formule moléculaire |
C10H13Cl2N3O |
Poids moléculaire |
262.13 g/mol |
Nom IUPAC |
3-(methylaminomethyl)quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C10H11N3O.2ClH/c1-11-6-13-7-12-9-5-3-2-4-8(9)10(13)14;;/h2-5,7,11H,6H2,1H3;2*1H |
Clé InChI |
VQMXPKIJBSQXBW-UHFFFAOYSA-N |
SMILES canonique |
CNCN1C=NC2=CC=CC=C2C1=O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


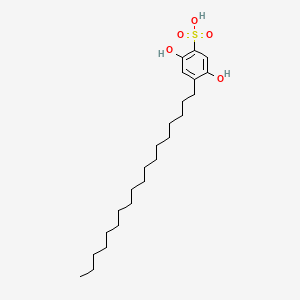

![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
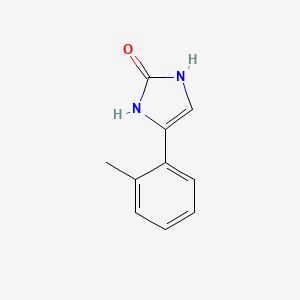
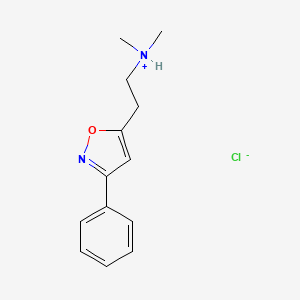
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
